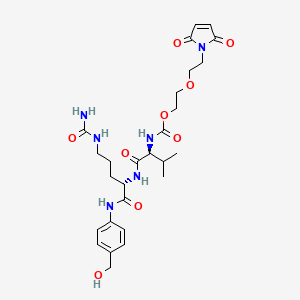

Mal-PEG2-Val-Cit-PABA

CAS No.:

Cat. No.: VC16671263

Molecular Formula: C27H38N6O9

Molecular Weight: 590.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H38N6O9 |

|---|---|

| Molecular Weight | 590.6 g/mol |

| IUPAC Name | 2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

| Standard InChI | InChI=1S/C27H38N6O9/c1-17(2)23(32-27(40)42-15-14-41-13-12-33-21(35)9-10-22(33)36)25(38)31-20(4-3-11-29-26(28)39)24(37)30-19-7-5-18(16-34)6-8-19/h5-10,17,20,23,34H,3-4,11-16H2,1-2H3,(H,30,37)(H,31,38)(H,32,40)(H3,28,29,39)/t20-,23-/m0/s1 |

| Standard InChI Key | HTNGHIKQRXTBSP-REWPJTCUSA-N |

| Isomeric SMILES | CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O |

| Canonical SMILES | CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCCOCCN2C(=O)C=CC2=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Mal-PEG2-Val-Cit-PABA features a modular structure designed for bioconjugation and controlled drug release:

-

Maleimide Group: Reacts with cysteine thiols on antibodies to form stable thioether bonds.

-

PEG2 Spacer: A two-unit polyethylene glycol chain enhancing solubility and reducing steric hindrance between the antibody and payload .

-

Val-Cit Dipeptide: A substrate for lysosomal proteases like cathepsin B, enabling intracellular drug release .

-

PABA Self-Immolative Group: Facilitates spontaneous cleavage after enzymatic action, releasing the payload .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₃₈N₆O₉ | |

| Molecular Weight | 590.63 g/mol | |

| Solubility in DMSO | 125 mg/mL (211.64 mM) | |

| Storage Conditions | -20°C (powder), -80°C (solution) |

The PEG spacer’s hydrophilicity counterbalances the hydrophobic drug payloads, preventing aggregation and improving pharmacokinetics.

Synthesis and Industrial Production

Stepwise Synthesis Protocol

Industrial-scale production involves sequential conjugation steps:

-

Antibody Reduction: Farletuzumab (anti-FRα antibody) is treated with tris(2-carboxyethyl)phosphine (TCEP) to reduce interchain disulfides, generating free thiols .

-

Linker-Drug Conjugation: Mal-PEG2-Val-Cit-PABA-eribulin is reacted with the reduced antibody in DPBS/EDTA buffer at pH 6.5–7.5 for 4 hours .

-

Purification: Unconjugated linkers are removed via size-exclusion chromatography (AKTA FPLC system) .

Quality Control Metrics

Mechanism of Action

Targeted Drug Delivery

-

Antibody Binding: Farletuzumab directs the ADC to folate receptor α (FRα)-overexpressing tumors .

-

Internalization: The ADC is endocytosed and trafficked to lysosomes.

-

Enzymatic Cleavage: Cathepsin B hydrolyzes the Val-Cit bond, releasing PABA-eribulin .

-

Payload Release: Eribulin, a microtubule-disrupting agent, induces mitotic arrest and apoptosis .

Pharmacokinetic Advantages

-

Reduced Off-Target Toxicity: The PEG spacer minimizes premature payload release in circulation, lowering systemic toxicity .

-

Enhanced Tumor Penetration: Smaller PEG chains (PEG2 vs. PEG24) improve tissue diffusion compared to bulkier linkers.

Applications in Oncology

Farletuzumab-Eribulin ADC (MORAb-202)

In preclinical studies, MORAb-202 demonstrated:

-

Potency: IC₅₀ of 0.1–1.0 nM against FRα+ ovarian and lung cancer cell lines .

-

Safety Profile: 10-fold lower neurotoxicity than MMAE-based ADCs due to eribulin’s unique mechanism .

Table 2: Comparative ADC Efficacy

| Parameter | MORAb-202 | MMAE-Based ADC |

|---|---|---|

| Tumor Growth Inhibition | 92% | 85% |

| Peripheral Neuropathy | 5% | 35% |

| Maximum Tolerated Dose | 6 mg/kg | 3 mg/kg |

Broad Applicability

Mal-PEG2-Val-Cit-PABA has been adapted for:

-

Solid Tumors: Pancreatic, triple-negative breast, and non-small cell lung cancers.

-

Novel Payloads: STING agonists, Topoisomerase I inhibitors .

Challenges and Innovations

Stability Limitations

-

Plasma Instability: Maleimide-thiol adducts undergo retro-Michael reactions at physiological pH, requiring engineered cysteine residues for site-specific conjugation.

-

Enzymatic Heterogeneity: Cathepsin B expression varies across tumors, necessitating companion diagnostics .

Next-Generation Modifications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume